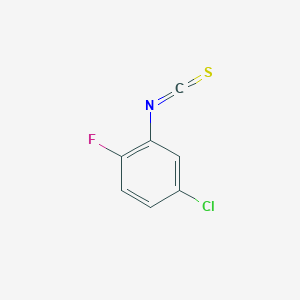

5-chloro-2-fluorophenyl isothiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-fluoro-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUASREJPMXNHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371456 | |

| Record name | 4-chloro-1-fluoro-2-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247170-25-8 | |

| Record name | 4-chloro-1-fluoro-2-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cyclooxygenase Cox Enzymes:

Recent research has focused on isothiocyanate derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in inflammation and carcinogenesis. A study on novel ITC derivatives demonstrated potent and selective inhibition of COX-2. nih.govrsc.org Molecular docking and molecular dynamics simulations revealed that these compounds bind effectively within the active site of COX-2. nih.govrsc.org Key interactions were observed with amino acid residues such as Tyr385, Trp387, Phe518, Val523, and Ser530. nih.gov Given the structural similarities, it is plausible that 5-chloro-2-fluorophenyl isothiocyanate could also act as a COX-2 inhibitor.

Table 1: Potential Interaction of this compound with COX-2 (Hypothetical)

| Target Protein | Predicted Binding Site Residues | Potential Biological Pathway |

| Cyclooxygenase-2 (COX-2) | Tyr385, Trp387, Phe518, Val523, Ser530 | Prostaglandin Synthesis, Inflammation, Cancer Proliferation |

Proteasomal Deubiquitinases Dubs :

The ubiquitin-proteasome system is a critical regulator of protein turnover, and its inhibition is a validated anticancer strategy. Computational docking studies have suggested that ITCs like benzyl (B1604629) isothiocyanate and phenethyl isothiocyanate (PEITC) are potential inhibitors of the proteasomal cysteine deubiquitinases USP14 and UCHL5. nih.gov These ITCs are predicted to interact with the catalytic triad (B1167595) (Cysteine, Histidine, Aspartate) of these enzymes. nih.gov The electrophilic isothiocyanate group of 5-chloro-2-fluorophenyl isothiocyanate could similarly target the catalytic cysteine residue of these DUBs, leading to the accumulation of ubiquitinated proteins and induction of apoptosis. nih.gov

Table 2: Predicted Deubiquitinase Targets for this compound

| Target Protein | Predicted Mechanism of Action | Potential Biological Pathway |

| Ubiquitin specific peptidase 14 (USP14) | Covalent modification of catalytic cysteine | Ubiquitin-Proteasome System, Protein Homeostasis |

| Ubiquitin C-terminal hydrolase L5 (UCHL5) | Covalent modification of catalytic cysteine | Ubiquitin-Proteasome System, Apoptosis Induction |

Advanced Spectroscopic and Spectrometric Investigations of 5 Chloro 2 Fluorophenyl Isothiocyanate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Mechanistic Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For 5-chloro-2-fluorophenyl isothiocyanate, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

A particular point of interest in the ¹³C NMR spectra of organic isothiocyanates is the signal for the carbon atom of the isothiocyanate group (-N=C=S). Studies on related compounds, such as allyl isothiocyanate, have shown that this carbon resonance can be extremely broad or even undetectable ("silent"). acs.orgnih.gov This phenomenon is attributed to the structural flexibility and molecular dynamics around the isothiocyanate moiety, specifically the bond angles at the nitrogen and carbon atoms. acs.orgnih.gov This characteristic must be considered when analyzing the ¹³C NMR spectrum of this compound.

To overcome the complexities of signal assignment in a substituted aromatic system, multi-dimensional NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. It is used to definitively assign the proton signal to its corresponding carbon atom in the phenyl ring. nih.govmdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across the entire molecule, for instance, by showing correlations from the aromatic protons to the quaternary carbons (such as C-Cl, C-F, and C-NCS) and to the isothiocyanate carbon itself, helping to confirm its chemical shift despite potential broadening.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity (typically <5 Å). nih.gov This is particularly useful for determining the preferred conformation of the molecule in solution, such as the rotational orientation of the isothiocyanate group relative to the plane of the phenyl ring.

The following table provides hypothetical, yet expected, NMR data for this compound based on established chemical shift principles and data from analogous compounds. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-3 | 7.30 - 7.45 (dd) | 120.0 - 122.0 | C-1, C-2, C-4, C-5 |

| H-4 | 7.15 - 7.30 (ddd) | 128.0 - 130.0 | C-2, C-3, C-5, C-6 |

| H-6 | 7.50 - 7.65 (dd) | 117.0 - 119.0 | C-1, C-2, C-4, C-5 |

| C-1 (-NCS) | - | 125.0 - 127.0 | H-6 |

| C-2 (-F) | - | 158.0 - 161.0 (d, ¹JCF) | H-3, H-4 |

| C-5 (-Cl) | - | 132.0 - 134.0 | H-3, H-4, H-6 |

While solution NMR reveals the time-averaged conformation of a molecule, solid-state NMR (ssNMR) provides information about the structure and dynamics in the crystalline state. Comparing solution and solid-state data can reveal conformational changes that occur upon crystallization. nih.gov For molecules that can exist in multiple crystalline forms (polymorphs), ssNMR is a powerful tool to distinguish between them. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to acquire high-resolution spectra of the solid material, allowing for the determination of the number of unique molecules in the crystallographic asymmetric unit and providing insights into intermolecular packing interactions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying specific functional groups.

For this compound, the most characteristic vibration is the strong, sharp, asymmetric stretching band of the isothiocyanate (-N=C=S) group, which is expected to appear in the 2000-2200 cm⁻¹ region of the IR spectrum. Other key vibrational modes include:

C-Cl stretching: Typically found in the 600-800 cm⁻¹ region.

C-F stretching: Occurring in the 1000-1400 cm⁻¹ range.

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H bending: Out-of-plane bands in the 690-900 cm⁻¹ region, which are indicative of the substitution pattern.

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -N=C=S | Asymmetric Stretch | 2000 - 2200 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-F | Stretch | 1000 - 1400 |

To aid in the assignment of complex vibrational spectra, computational methods are often used to predict the frequencies and intensities of vibrational modes. While basic harmonic frequency calculations are routine, they systematically overestimate fundamental vibrational frequencies due to the assumption of a purely quadratic potential energy surface. nist.gov

Anharmonic calculations, which account for higher-order terms in the potential energy function, provide more accurate predictions that are closer to experimental values. q-chem.comresearchgate.net However, these calculations are significantly more computationally expensive. nist.gov A common practice is to apply empirical scaling factors to the calculated harmonic frequencies to correct for systematic errors. Interestingly, research has shown that for many standard computational methods, scaled harmonic frequencies can achieve an accuracy comparable to that of more costly scaled anharmonic calculations, presenting a trade-off between computational expense and predictive accuracy. nist.gov

High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Pathway Intermediates

High-resolution mass spectrometry (HRMS) is a cornerstone of modern analytical chemistry, providing highly accurate mass measurements that allow for the determination of a compound's elemental formula. nih.gov For this compound, HRMS would confirm its molecular formula, C₇H₃ClFNS, by measuring its exact mass (monoisotopic mass: 186.9658761 Da). echemi.com

Beyond simple confirmation, HRMS is a critical tool for studying the fate of this compound in complex systems, such as in metabolite profiling or reaction monitoring. nih.govyoutube.com Isothiocyanates are known to be reactive electrophiles that readily form conjugates with nucleophiles in biological systems, most notably with glutathione (B108866) (GSH). nih.gov HRMS coupled with liquid chromatography (LC-HRMS) can be used to screen biological samples (e.g., plasma or cell lysates) for potential metabolites. fao.org Data mining techniques such as mass defect filtering can help to rapidly identify drug-related species from a complex background matrix. nih.gov

Table 3: Hypothetical Metabolites of this compound and their Exact Masses

| Metabolite | Transformation | Molecular Formula | Expected Monoisotopic Mass (m/z [M+H]⁺) |

|---|---|---|---|

| Glutathione Conjugate | Addition of Glutathione | C₁₇H₁₉ClFN₄O₆S₂ | 493.0470 |

| Cysteine Conjugate | Addition of Cysteine | C₁₀H₉ClFN₂O₂S₂ | 306.9778 |

X-ray Crystallography and Single-Crystal Diffraction for Absolute Configuration and Crystal Packing

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, and the absolute configuration of the molecule. Furthermore, it reveals how molecules arrange themselves in a crystal lattice, which is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π-stacking interactions. weizmann.ac.ilresearchgate.net

While crystal structure data for this compound itself is not publicly available, a detailed analysis of a closely related derivative, 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran , provides significant insight. researchgate.net This compound contains the same 5-chloro-2-fluorophenyl moiety, and its crystallographic analysis reveals key intermolecular interactions that are likely to be relevant for the title compound.

In the crystal structure of this derivative, the molecules are linked into a three-dimensional network through a combination of interactions: researchgate.net

C-H···O Hydrogen Bonds: These interactions pair molecules into dimers.

Cl···O Halogen Bonds: A notable interaction with a distance of 3.114 Å links the chlorine atom to a sulfinyl oxygen.

F···π and S···F Interactions: These weaker interactions further stabilize the crystal packing.

The data from this derivative demonstrates the types of non-covalent forces that would dictate the solid-state architecture of this compound.

Table 4: Example Crystallographic Data for a Derivative Containing the 5-chloro-2-fluorophenyl Moiety

| Parameter | Value (for 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran researchgate.net) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8317 (2) |

| b (Å) | 9.9479 (2) |

| c (Å) | 8.2127 (2) |

| α (°) | 95.509 (1) |

| β (°) | 112.373 (1) |

| γ (°) | 92.758 (1) |

| Volume (ų) | 652.97 (2) |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

The electronic structure and resulting photophysical properties of this compound and its derivatives are primarily investigated using electronic absorption (UV-Vis) and fluorescence spectroscopy. These techniques provide insights into the electronic transitions occurring within the molecule upon interaction with ultraviolet and visible light.

Aromatic isothiocyanates characteristically exhibit absorption bands in the ultraviolet region of the electromagnetic spectrum. The electronic spectra of these compounds are influenced by the phenyl ring and the isothiocyanate functional group (-N=C=S). Generally, aromatic isothiocyanates display a notable absorption band in the range of 300–320 nm. This absorption is attributed to the n-π* electronic transitions involving the non-bonding electrons of the sulfur and nitrogen atoms and the π-system of the aromatic ring.

In the case of this compound, the presence of halogen substituents (chloro and fluoro) on the phenyl ring is expected to modulate the electronic properties. Both chlorine and fluorine are electron-withdrawing groups by induction and electron-donating by resonance. These competing effects can lead to shifts in the absorption maxima (λmax) compared to unsubstituted phenyl isothiocyanate. The substitution pattern on the aromatic ring also plays a crucial role in determining the precise energy of the electronic transitions.

While detailed experimental photophysical data for this compound is not extensively available in the public domain, the expected absorption and emission characteristics can be inferred from data on structurally related compounds. For instance, the electronic spectrum of a free ligand derived from phenyl isothiocyanate showed absorption bands at 240, 272, 292, and 314 nm, which were assigned to π → π* transitions of the phenyl ring. nih.gov

Fluorescence spectroscopy provides information about the emission of light from excited electronic states. Many simple aromatic isothiocyanates are not intensely fluorescent. However, the introduction of specific substituents or the formation of derivatives can significantly enhance fluorescence quantum yields. For example, polycyclic aromatic isothiocyanates have been synthesized to serve as fluorescent labeling agents. echemi.com The fluorescence properties, including the emission wavelength (λem), quantum yield (Φf), and fluorescence lifetime (τ), are highly dependent on the molecular structure and the solvent environment. For derivatives of this compound, particularly those involving reactions of the isothiocyanate group to form more complex and rigid structures, a notable fluorescence could be induced.

The following table presents representative photophysical data for related aromatic isothiocyanate compounds to provide a comparative context for the expected spectroscopic properties of this compound.

| Compound Name | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission Maximum (λem) (nm) | Solvent |

| Phenyl isothiocyanate | ~300-320 | Data not available | Data not available | Dioxan |

| Benzanthrone 3-isothiocyanate | 425-435 | Data not available | 500-560 | Various organic solvents |

| 4-Amino-2,1,3-benzothiadiazole | 352-373 | ~10,000-15,000 | 490-550 | Various solvents |

Note: The data in this table is for structurally related or derivative compounds and is intended to be illustrative of the general spectroscopic behavior of aromatic isothiocyanates. Specific values for this compound may vary.

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Fluorophenyl Isothiocyanate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies detailing the ground state geometries and energetics of 5-chloro-2-fluorophenyl isothiocyanate using DFT were found.

No specific FMO analyses to predict the reaction sites of this compound were identified in the literature.

No published research on the transition state calculations for reaction mechanisms involving this compound could be located.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

No studies on MD simulations to explore the conformational landscapes and solvent effects on this compound were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential

No QSAR models specifically developed for or including this compound to predict its biological potential were discovered.

Ligand Docking Studies with Biological Macromolecules

While docking studies have been performed on analogous compounds, no specific ligand docking studies involving this compound with biological macromolecules were found in the reviewed literature.

In Silico Prediction of Potential Biological Targets and Pathways

Due to the absence of direct published in silico studies specifically focused on this compound, this section explores its potential biological targets and associated pathways through analogy with computational and experimental studies on structurally related isothiocyanates (ITCs). The isothiocyanate functional group (-N=C=S) is a highly reactive electrophile known to form covalent bonds with nucleophilic residues, primarily cysteine thiols, in proteins. This reactivity is central to the biological activity of many ITCs and forms the basis for predicting their potential protein targets.

Computational methods such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) models are powerful tools for identifying and characterizing interactions between small molecules and biological macromolecules. For ITCs, these methods can predict binding affinities, identify key interacting amino acid residues, and elucidate the stability of the ligand-protein complex.

Predicted Biological Targets Based on Analogous Compounds

Based on studies of other substituted phenyl isothiocyanates and related ITCs, several protein families have been identified as potential targets. These targets are often implicated in key cellular processes that are dysregulated in various diseases, particularly cancer.

Biological and Pharmacological Research Endeavors of 5 Chloro 2 Fluorophenyl Isothiocyanate

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

There is currently a lack of published research specifically detailing the in vitro cytotoxicity and antiproliferative activity of 5-chloro-2-fluorophenyl isothiocyanate against cancer cell lines.

Cell Cycle Arrest and Apoptosis Induction Mechanisms

Specific studies on the mechanisms of cell cycle arrest and apoptosis induction by this compound are not available in the current scientific literature.

Effects on Cell Signaling Pathways

The effects of this compound on cell signaling pathways in cancer cells have not been documented in published research.

Synergistic Effects with Established Chemotherapeutic Agents

There are no available studies investigating the potential synergistic effects of this compound with established chemotherapeutic agents.

Antimicrobial and Antifungal Activity Assessment

Mechanism of Action against Pathogenic Microorganisms

The mechanism of action of this compound against pathogenic microorganisms has not been elucidated in any available research.

Resistance Reversal Studies

There is no information available regarding studies on the potential of this compound in reversing microbial resistance.

Enzyme Inhibition and Receptor Modulation Studies

Identification of Specific Biological Targets

Following a comprehensive review of publicly available scientific literature, no specific biological targets for this compound have been definitively identified. Research into the broader class of isothiocyanates suggests that their electrophilic isothiocyanate group (-N=C=S) can react with nucleophilic residues on proteins, such as cysteine thiols, making enzymes and receptors potential targets. However, specific studies detailing the interaction of this compound with particular enzymes or receptors are not present in the available literature.

Structure-Activity Relationship (SAR) Studies for Target Selectivity

There is a lack of published structure-activity relationship (SAR) studies specifically focused on this compound. SAR studies are crucial for understanding how the chemical structure of a compound, such as the placement of the chloro and fluoro substituents on the phenyl ring, influences its biological activity and selectivity for potential targets. While SAR studies exist for other isothiocyanates, this specific information for this compound is not available in the current body of scientific research.

In Vivo Efficacy and Preliminary Safety Evaluations

Efficacy in Animal Models of Disease (e.g., tumor xenografts, infection models)

No data from in vivo efficacy studies in animal models of disease, such as tumor xenografts or infection models, are available for this compound in the reviewed scientific literature. Such studies are essential for determining the potential therapeutic effects of a compound in a living organism.

Toxicological Mechanisms and Biomarkers of Exposure

Detailed research on the toxicological mechanisms of this compound and the identification of specific biomarkers of exposure has not been published. Understanding the toxicology of a compound is a critical step in its development as a potential therapeutic or chemical agent.

Pharmacokinetic and Pharmacodynamic (PK/PD) Principles

There is no available information regarding the pharmacokinetic (absorption, distribution, metabolism, and excretion) or pharmacodynamic (the effect of the drug on the body) properties of this compound. PK/PD studies are fundamental to understanding how a compound behaves in the body and its potential for further development.

Immunomodulatory Properties and Anti-inflammatory Effects

There is a lack of specific data from dedicated studies on the immunomodulatory and anti-inflammatory properties of this compound in the reviewed literature. Generally, isothiocyanates as a chemical class have been shown to possess anti-inflammatory capabilities. These effects are often attributed to their ability to interact with key inflammatory pathways. For instance, some isothiocyanates have been observed to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. However, without specific studies on this compound, it is not possible to detail its specific mechanisms or efficacy in these areas.

Table 1: Summary of Research Findings on Anti-inflammatory Potential

| Compound | Research Focus | Key Findings |

|---|

Neuroprotective or Neurotoxic Potential

Detailed research specifically investigating the neuroprotective or neurotoxic effects of this compound is not available in the public domain from the specified sources. The broader family of isothiocyanates has been a subject of interest in neuroscience research. Some members of this family have demonstrated potential neuroprotective effects in various experimental models, often linked to their antioxidant properties and their ability to modulate cellular stress responses. Conversely, the high reactivity of the isothiocyanate group could also theoretically lead to neurotoxic effects under certain conditions. Without dedicated toxicological and neuropharmacological studies on this compound, its potential impact on the nervous system remains uncharacterized.

Table 2: Summary of Research Findings on Neuro-activity

| Compound | Research Focus | Key Findings |

|---|---|---|

| This compound | Neuroprotective Potential | Data not available in reviewed sources. |

Potential Applications and Future Research Trajectories for 5 Chloro 2 Fluorophenyl Isothiocyanate

Utilization as a Chemical Probe for Biological Systems

Isothiocyanates are known for their ability to react with nucleophilic residues in biomolecules, such as the amine groups of lysine (B10760008) or the thiol groups of cysteine in proteins. This reactivity has led to the widespread use of isothiocyanates as chemical probes to investigate biological systems. For instance, fluorescein (B123965) isothiocyanate (FITC) is a classic example of a fluorescent probe used for labeling proteins and cells. nih.gov

The presence of the electrophilic isothiocyanate group in 5-chloro-2-fluorophenyl isothiocyanate allows it to covalently bind to proteins and other biomolecules. The chlorine and fluorine atoms on the phenyl ring can modulate the reactivity of the isothiocyanate group and provide a unique spectroscopic signature for detection. Future research could explore the use of this compound as a novel chemical probe. For example, it could be used to identify and characterize new drug targets by covalently modifying specific proteins. The halogen atoms could also serve as useful handles for detection using techniques like mass spectrometry or as probes in X-ray crystallography.

The biological activity of halogenated compounds is an active area of research, with many halogenated marine natural products exhibiting antibacterial, antifungal, and antitumor activities. acs.org Phenyl isothiocyanate (PITC) itself has demonstrated antibacterial effects against both Escherichia coli and Staphylococcus aureus. nih.govsigmaaldrich.com The introduction of chloro and fluoro substituents on the phenyl ring of this compound could enhance its biological activity, making it a candidate for development as a therapeutic agent or a tool for studying cellular pathways.

Application as a Synthetic Intermediate in Organic Synthesis

The isothiocyanate functional group is a versatile building block in organic synthesis, primarily due to its electrophilic carbon atom which readily reacts with a wide range of nucleophiles. mdpi.com The most common reaction of isothiocyanates is with primary and secondary amines to form thiourea (B124793) derivatives. nih.govresearchgate.net This reaction is typically high-yielding and can be performed under mild conditions.

This compound can serve as a valuable intermediate for the synthesis of a diverse library of N,N'-disubstituted thioureas. orgsyn.org By reacting it with various amines, a wide array of thiourea derivatives with potentially interesting biological activities can be accessed. The synthesis of thiourea derivatives is a cornerstone in medicinal chemistry, with many compounds exhibiting a broad spectrum of pharmacological properties. jst.go.jpnih.gov

The general scheme for the synthesis of thiourea derivatives from this compound is as follows:

Beyond thiourea formation, isothiocyanates can participate in cycloaddition reactions to generate various heterocyclic compounds. arkat-usa.org The reactivity of this compound could be harnessed to synthesize novel heterocyclic scaffolds that may possess unique chemical and biological properties.

| Reactant | Product Type | Potential Applications |

| Primary/Secondary Amines | Thioureas | Medicinal chemistry, agrochemicals |

| Hydrazines | Thiosemicarbazides | Precursors to heterocycles |

| Alcohols/Thiols | Thionocarbamates/Dithiocarbamates | Synthetic intermediates |

| Azides | Thiatriazoles | Heterocyclic chemistry |

Table 1: Potential Synthetic Transformations of this compound

Development of Agrochemicals or Crop Protection Agents (Mechanistic focus)

Phenyl isothiocyanate derivatives have been investigated for their potential as agricultural fungicides. mostwiedzy.pl The fungicidal activity of these compounds often stems from their ability to inhibit essential enzymes in pathogenic fungi. The thiourea derivatives synthesized from isothiocyanates have also shown promise as antimicrobial agents. jst.go.jpnih.gov

The presence of halogen atoms in a molecule can significantly influence its biological activity. For instance, fluorinated thiourea derivatives have shown potent antimicrobial and anticancer activities. nih.gov The combination of a chloro and a fluoro group in this compound could lead to derivatives with enhanced fungicidal or herbicidal properties. Research in this area could focus on synthesizing a range of thiourea and other heterocyclic derivatives and screening them for activity against various plant pathogens. Mechanistic studies would be crucial to understand how these compounds exert their effects, for example, by identifying the specific enzymes or cellular pathways they target. One study has shown that a compound containing a 4-chloro-2-fluorophenyl group is a potent herbicide. nih.gov

Material Science Applications (e.g., Polymer modification, functional materials)

Isothiocyanates have found applications in material science, particularly in polymer chemistry. mdpi.com They can be used as monomers in polymerization reactions or as reagents for the post-polymerization modification of materials. For example, isothiocyanates can undergo copolymerization with episulfides to create sulfur-rich polymers. jst.go.jp They have also been used in the ring-opening copolymerization of oxetanes to form polymers with imidothiocarbonate linkages. rsc.org

The halogen atoms on this compound could impart desirable properties to polymers, such as increased thermal stability, flame retardancy, or altered solubility. Future research could explore the incorporation of this compound into various polymer backbones to create novel functional materials. For example, polymers containing this moiety could be investigated for applications in coatings, adhesives, or as components in electronic devices.

| Polymerization Method | Monomer/Reagent | Resulting Polymer/Material | Potential Properties |

| Copolymerization | with Episulfides | Sulfur-rich polymers | High refractive index, metal coordination |

| Ring-Opening Copolymerization | with Oxetanes | Poly(imidothiocarbonate)s | Thermally robust, degradable |

| Polymer Modification | of amine-functionalized polymers | Thiourea-containing polymers | Modified surface properties, reactive sites |

Table 2: Potential Material Science Applications of this compound

Analytical Methodologies for Detection and Quantification in Complex Matrices

The development of robust analytical methods is essential for studying the fate and distribution of this compound and its derivatives in biological and environmental samples.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of isothiocyanates. researchgate.netwikipedia.org Due to the lack of a strong chromophore in many isothiocyanates, derivatization is often employed to enhance their detection by UV-Vis or fluorescence detectors. Phenyl isothiocyanate (PITC) is a common derivatizing agent for amino acids, which are then analyzed by HPLC. nih.govresearchgate.netnih.gov

For the analysis of this compound, a reversed-phase HPLC method could be developed. The presence of the aromatic ring should allow for detection by UV, although the sensitivity might be improved with a suitable derivatization strategy. mostwiedzy.pl Method development would involve optimizing the mobile phase composition, column temperature, and detector wavelength.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds, including isothiocyanates. researchgate.netnih.gov The analysis of chlorinated phenols by GC-MS is a well-established method. thermofisher.com A GC-MS method for this compound would likely involve a splitless injection and a capillary column with a non-polar stationary phase. The mass spectrometer would provide definitive identification based on the compound's unique mass spectrum.

Mass spectrometry, particularly when coupled with a chromatographic separation technique like HPLC or GC, is the gold standard for trace analysis. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques for LC-MS analysis. The presence of chlorine would result in a characteristic isotopic pattern, aiding in its identification.

Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for the structural elucidation of this compound and its derivatives. 1H, 13C, and 19F NMR would provide detailed information about the molecular structure. nih.gov Infrared (IR) spectroscopy would clearly show the characteristic absorption band of the isothiocyanate group.

Future Directions in Drug Discovery and Development

The primary avenue for the future application of this compound in drug discovery lies in its use as a scaffold for the synthesis of thiourea derivatives. The isothiocyanate group readily reacts with primary and secondary amines to form a diverse array of thiourea compounds. rsc.org This reactivity is of significant interest to medicinal chemists as thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. bohrium.combiointerfaceresearch.comresearchgate.netmdpi.com

Future research will likely focus on creating libraries of novel thiourea derivatives from this compound and screening them for activity against various diseases. The presence of both chlorine and fluorine atoms in the phenyl ring is anticipated to enhance the biological activity and metabolic stability of these derivatives. researchgate.netcolab.ws Fluorine, in particular, is a common feature in many modern pharmaceuticals, where it can improve properties such as binding affinity and bioavailability. researchgate.net

Table 1: Potential Therapeutic Targets for Thiourea Derivatives

| Therapeutic Area | Potential Targets and Mechanisms of Action |

| Oncology | Inhibition of enzymes crucial for cancer cell proliferation and survival, such as tyrosine kinases. biointerfaceresearch.comnih.gov Induction of apoptosis (programmed cell death) in tumor cells. nih.gov Overcoming multidrug resistance in cancer cells. mdpi.com |

| Infectious Diseases | Disruption of microbial cell walls or essential metabolic pathways. researchgate.net Inhibition of enzymes necessary for viral or bacterial replication. nih.gov |

Detailed research into the structure-activity relationships of thioureas derived from this compound will be crucial. By systematically modifying the amine substituent that reacts with the isothiocyanate, researchers can fine-tune the biological activity of the resulting molecules to develop potent and selective drug candidates. biointerfaceresearch.comnih.gov Quantitative structure-activity relationship (QSAR) modeling will likely be employed to predict the anticancer activities of newly designed compounds, guiding the synthesis of more effective therapeutic agents. nih.gov

Green Synthesis and Sustainable Chemistry Initiatives for Production and Utilization

The growing emphasis on environmental responsibility in the chemical industry is driving the development of green and sustainable methods for producing and utilizing chemical compounds. digitellinc.comdigitellinc.com The synthesis of this compound and its derivatives is an area ripe for the application of green chemistry principles.

One promising future direction is the adoption of mechanochemical synthesis . This solvent-free technique involves the grinding of solid reactants to initiate chemical reactions, thereby eliminating the need for potentially harmful organic solvents. colab.wsmdpi.comrsc.org Research into the mechanochemical production of phenyl isothiocyanates has shown that this method can be efficient and environmentally friendly. colab.ws Applying this to the synthesis of this compound could significantly reduce its environmental footprint.

Another key area of green chemistry research relevant to this compound is the use of elemental sulfur as a sulfurylating agent. rsc.orgbohrium.commdpi.com Traditional methods for synthesizing isothiocyanates often rely on toxic and hazardous reagents. digitellinc.com The development of processes that use elemental sulfur, a readily available and less hazardous byproduct of the petroleum industry, offers a more sustainable alternative. digitellinc.comdigitellinc.com Catalytic systems are being explored to facilitate the reaction of amines with elemental sulfur to produce isothiocyanates under milder and more environmentally benign conditions. rsc.orgbohrium.com

Table 2: Green Chemistry Approaches for Isothiocyanate Synthesis

| Green Chemistry Approach | Description | Potential Benefits |

| Mechanochemical Synthesis | Solvent-free reaction initiated by mechanical force (grinding). colab.wsmdpi.com | Reduces or eliminates the use of hazardous solvents, decreases waste, and can lead to shorter reaction times. colab.ws |

| Use of Elemental Sulfur | Employs elemental sulfur as the sulfur source instead of more toxic reagents. rsc.orgbohrium.commdpi.com | Utilizes an abundant and less hazardous starting material, improving the safety and sustainability of the process. digitellinc.comdigitellinc.com |

| Catalytic Processes | Use of catalysts to enable reactions under milder conditions with higher efficiency. rsc.orgbohrium.com | Reduces energy consumption and can improve the selectivity of the reaction, leading to less waste. bohrium.com |

Future research in this area will focus on optimizing these green synthesis methods for the specific production of this compound. This includes identifying suitable catalysts and reaction conditions that maximize yield and purity while minimizing environmental impact. The development of such sustainable practices will be essential for the long-term viability and commercialization of this promising chemical compound.

Q & A

Q. What are the common synthetic routes for preparing 5-chloro-2-fluorophenyl isothiocyanate?

Methodological Answer: The synthesis of aryl isothiocyanates typically involves reacting the corresponding amine with thiophosgene (Cl₂C=S) under controlled conditions . Alternative methods include using carbon disulfide (CS₂) with di-tert-butyl dicarbonate as a catalyst or phenyl chlorothionoformate (PhSC(O)Cl) as a thiocarbonyl source . For this compound, the precursor amine (5-chloro-2-fluoroaniline) is treated with thiophosgene in anhydrous solvents like dichloromethane or dimethylbenzene at 0–5°C to minimize side reactions. The reaction is monitored by TLC or GC-MS to confirm completion .

Q. Which spectroscopic methods are recommended for characterizing this compound?

Methodological Answer: Key characterization techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic substitution patterns and isothiocyanate (-NCS) group integration .

- IR Spectroscopy : A sharp peak near 2050–2100 cm⁻¹ confirms the -NCS group .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M]⁺) verification .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX or ORTEP-3 software can refine crystallographic data .

Q. What are the typical chemical reactions involving this compound?

Methodological Answer: The compound undergoes:

- Nucleophilic Additions : Reaction with amines to form thioureas (R-NH-C(S)-NH-R'), critical in drug discovery .

- Electrophilic Substitution : The chloro group can be replaced under SNAr conditions with nucleophiles like alkoxides or amines .

- Cycloadditions : Participation in [4+2] Diels-Alder reactions with dienes, useful in heterocyclic synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize unwanted rearrangements during synthesis?

Methodological Answer: Rearrangements (e.g., thiocyanate → isothiocyanate isomerization) are influenced by temperature and reaction time. Kinetic studies using GC-MS can identify optimal conditions . For example, maintaining temperatures below 10°C and using inhibitors like hydroquinone suppress side reactions. Computational modeling (DFT) of Gibbs free energy changes aids in predicting rearrangement tendencies .

Q. What strategies are effective for resolving contradictions in crystallographic data when analyzing this compound?

Methodological Answer: Contradictions in bond lengths or angles may arise from twinning or disordered crystal packing. Strategies include:

Q. How to design experiments to study the reactivity of the isothiocyanate group in nucleophilic additions?

Methodological Answer:

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with varying nucleophiles (e.g., primary vs. secondary amines) .

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to assess activation barriers .

- Theoretical Modeling : Apply DFT (B3LYP/6-311+G*) to predict transition states and regioselectivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves (tested for permeation resistance), goggles, and lab coats .

- Ventilation : Use fume hoods with ≥100 fpm airflow to prevent inhalation of vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

- Reactivity Prediction : DFT/M06-2X calculations model electrophilicity of the -NCS group and aromatic ring .

- Docking Studies : AutoDock Vina simulates interactions with biological targets (e.g., enzymes in cancer pathways) .

- Solvent Modeling : COSMO-RS predicts solubility and stability in different media .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational vibrational spectra?

Methodological Answer: Discrepancies in IR peaks (e.g., -NCS stretch) may arise from anharmonicity or solvent effects. Solutions include:

- Scaling Factors : Apply empirical scaling (0.96–0.98) to computed harmonic frequencies .

- Implicit Solvent Models : Use IEF-PCM in Gaussian to simulate solvent interactions .

Structural Analysis

Q. What crystallographic software is most reliable for refining structures of halogenated isothiocyanates?

Methodological Answer: SHELXL is preferred for its robust handling of heavy atoms (Cl, F) and twinning. For graphical representation, ORTEP-3 provides high-quality thermal ellipsoid plots. Cross-check with JANA2006 for charge-density analysis in polarizable environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.